molecular formula C21H20F7N3O4S B1667534 Bitopertin CAS No. 845614-11-1

Bitopertin

Cat. No. B1667534
CAS RN: 845614-11-1
M. Wt: 543.5 g/mol
InChI Key: YUUGYIUSCYNSQR-LBPRGKRZSA-N
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Description

Synthesis Analysis

Bitopertin is an orally available selective inhibitor of glycine transporter 1 (GlyT1) that is being developed for the treatment of erythropoietic protoporphyria . Glycine is a key initial substrate for heme and globin synthesis . By reducing intracellular glycine, a rate-limiting substrate for heme synthesis, this compound slows heme synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C21H20F7N3O4S . Its IUPAC name is {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone .


Chemical Reactions Analysis

This compound is a glycine transporter 1 (GlyT1) inhibitor that increases levels of the neurotransmitter glycine by inhibiting its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .


Physical And Chemical Properties Analysis

This compound has a molar mass of 543.46 g·mol−1 . It has a molecular formula of C21H20F7N3O4S .

In Vivo

Bitopertin has been studied in numerous animal models to assess its potential therapeutic benefits in the treatment of schizophrenia. This compound has been found to be effective in reducing symptoms of schizophrenia in animal models, including improved cognitive function, reduced anxiety, and increased social interaction.

In Vitro

Bitopertin has also been studied in vitro to assess its effects on the activity of GlyT1. Studies have found that this compound is a potent and selective inhibitor of GlyT1, with an IC50 of 0.8 μM. Additionally, this compound has been found to increase the activity of the glutamate transporter GLT-1, suggesting that it may also have beneficial effects on glutamate-mediated neurotransmission.

Mechanism of Action

Target of Action

Bitopertin primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is a membrane transporter that is expressed on glial cells and neurons . Its main function is to regulate glycine levels at excitatory synapses .

Mode of Action

This compound acts as a selective inhibitor of GlyT1 . By inhibiting GlyT1, this compound increases the levels of the neurotransmitter glycine by preventing its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Biochemical Pathways

This compound affects the heme biosynthesis pathway . Glycine is one of the two substrates for the initial step of heme biosynthesis . By substantially reducing glycine uptake into erythroid precursors, this compound has the potential to reduce the primary source of pathogenic Protoporphyrin IX (PPIX) accumulation .

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetic properties . Following subcutaneous injection, this compound exhibits dose-dependent area under the curve (AUC) and time (Tmax) to maximal plasma concentration (Cmax), a very long terminal half-life (T1/2), and low clearance (CL), suggesting that this compound is slowly absorbed and eliminated in the rat . The observed relationship between dose and the extent of drug exposure (AUC) was linear .

Result of Action

The action of this compound results in statistically significant reductions in PPIX, the primary endpoint, and significant improvements in the rate of phototoxic reactions with pain and the Patient Global Impression of Change (PGIC) . On the key secondary endpoint of cumulative time in sunlight on days without pain, this compound patients had a positive response .

Biological Activity

Bitopertin has been studied in numerous animal models to assess its potential therapeutic benefits in the treatment of schizophrenia. Studies have found that this compound is effective in reducing symptoms of schizophrenia in animal models, including improved cognitive function, reduced anxiety, and increased social interaction. Additionally, this compound has been shown to be effective in reducing symptoms of depression and anxiety in animal models.
Biochemical and Physiological Effects
This compound has been found to be effective in reducing symptoms of schizophrenia in animal models, including improved cognitive function, reduced anxiety, and increased social interaction. Additionally, this compound has been found to increase the activity of the glutamate transporter GLT-1, suggesting that it may also have beneficial effects on glutamate-mediated neurotransmission.

Advantages and Limitations for Lab Experiments

The use of bitopertin in laboratory experiments has several advantages. This compound is a potent and selective inhibitor of the enzyme GlyT1, with an IC50 of 0.8 μM. Additionally, this compound has a long half-life, with a mean elimination half-life of approximately 24 hours. This suggests that this compound has a sustained effect on the activity of GlyT1 and may be effective in reducing symptoms of schizophrenia over a prolonged period of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a member of the benzodiazepine class of compounds and is not approved for human use. Additionally, the long half-life of this compound may make it difficult to accurately assess the effects of this compound in laboratory experiments.

Future Directions

The potential therapeutic benefits of bitopertin in the treatment of schizophrenia are promising and there are several potential future directions that could be explored. These include: further studies to assess the efficacy of this compound in treating symptoms of schizophrenia in humans; studies to assess the effects of this compound on other psychiatric disorders, such as depression and anxiety; studies to assess the long-term effects of this compound on the activity of GlyT1; and studies to assess the potential side effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUGYIUSCYNSQR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233556
Record name Bitopertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845614-11-1
Record name Bitopertin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845614-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitopertin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitopertin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bitopertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITOPERTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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